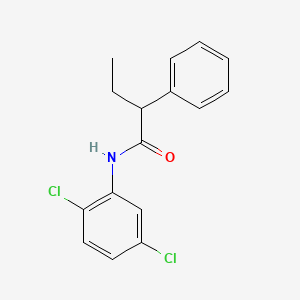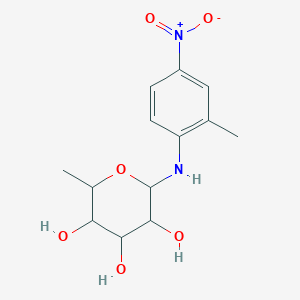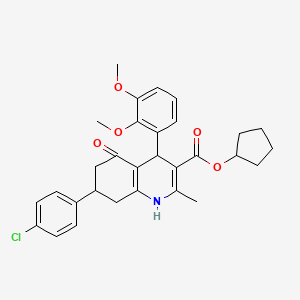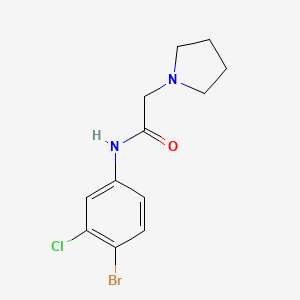![molecular formula C13H20INO B5028449 N-[3-(4-iodophenoxy)propyl]butan-1-amine](/img/structure/B5028449.png)
N-[3-(4-iodophenoxy)propyl]butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(4-iodophenoxy)propyl]butan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of an iodophenoxy group attached to a propyl chain, which is further connected to a butan-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-iodophenoxy)propyl]butan-1-amine typically involves the reaction of 4-iodophenol with 3-chloropropylamine to form 3-(4-iodophenoxy)propylamine. This intermediate is then reacted with butan-1-amine under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-iodophenoxy)propyl]butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the iodophenoxy group to other functional groups.
Substitution: The iodophenoxy group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (R-SH) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodophenoxy oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-[3-(4-iodophenoxy)propyl]butan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-[3-(4-iodophenoxy)propyl]butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodophenoxy group may play a crucial role in binding to these targets, while the amine moiety can participate in hydrogen bonding or other interactions. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[3-(4-methoxyphenoxy)propyl]butan-1-amine: Similar structure but with a methoxy group instead of an iodine atom.
N-[3-(4-chlorophenoxy)propyl]butan-1-amine: Contains a chlorine atom instead of iodine.
N-[3-(4-bromophenoxy)propyl]butan-1-amine: Contains a bromine atom instead of iodine.
Uniqueness
N-[3-(4-iodophenoxy)propyl]butan-1-amine is unique due to the presence of the iodophenoxy group, which imparts distinct chemical and physical properties. The iodine atom can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
N-[3-(4-iodophenoxy)propyl]butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20INO/c1-2-3-9-15-10-4-11-16-13-7-5-12(14)6-8-13/h5-8,15H,2-4,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKIJSWCLKOXNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCOC1=CC=C(C=C1)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycyl]amino}benzoic acid](/img/structure/B5028366.png)



![5-{2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5028406.png)
![N-(2-cyanophenyl)-2-[(5-ethyl-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B5028411.png)
![N-({2-[(2-bromo-4-methylphenoxy)acetyl]hydrazino}carbonothioyl)-2,2-dimethylpropanamide](/img/structure/B5028414.png)

![N-[2-(4-phenyl-1-piperazinyl)ethyl]-1-adamantanecarboxamide hydrochloride](/img/structure/B5028418.png)
![N-[3-(benzoylamino)phenyl]-4-butoxybenzamide](/img/structure/B5028437.png)

![2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE](/img/structure/B5028444.png)

![2-[(5Z)-5-(3,5-dichloro-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B5028453.png)
